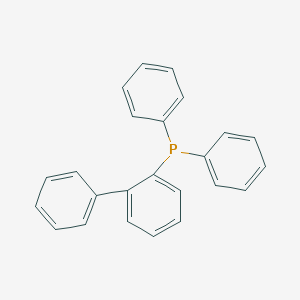
2-(Diphenylphosphino)biphenyl
Overview
Description
“2-(Diphenylphosphino)biphenyl” is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular formula of “2-(Diphenylphosphino)biphenyl” is C24H19P, with an average mass of 338.381 Da .Chemical Reactions Analysis
“2-(Diphenylphosphino)biphenyl” is used in various chemical reactions, including the Suzuki-Miyaura Cross Coupling Reaction . Other related compounds have been used in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, and Stille Coupling .Scientific Research Applications
1. Perovskite Nanocrystal Light Emitting Diodes (LEDs) DPB has been used in the development of efficient perovskite nanocrystal LEDs . The introduction of DPB increased the delocalized properties of the perovskite nanocrystal (PNC) surface and significantly improved the charge transport of the PNCs . As a result, the DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .
Ligand Molecular Design
DPB plays a crucial role in ligand molecular design, particularly in revealing the landscape of anchoring sites . The coexistence of P-Pb coordination and P-I supramolecular halogen bonding on the nanocrystal surface significantly increased the formation energy of iodine vacancy defects and improved the photoluminescence quantum yield of PNCs up to 93% .
Organic Chemical Synthesis Intermediate
DPB is used as an organic chemical synthesis intermediate . It is a key component in various chemical reactions, contributing to the formation of complex organic compounds.
Life Science Research
DPB is used in life science research, biotechnology development, and production . It is a key component in various biochemical reactions and processes.
Pharmaceutical Drug Therapy Development
DPB is used in the development of pharmaceutical drug therapies . It plays a crucial role in the synthesis of new drugs and the improvement of existing ones.
Nanocrystal Morphology and Stability
The location and type of DPB ligand anchoring on the nanocrystal surface are critical to the nanocrystal morphology, size, bonding patterns, adsorption-desorption processes, and overall stability .
Safety and Hazards
“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)biphenyl, also known as PhDave-Phos , is a type of ligand that primarily targets palladium (Pd) in various catalytic reactions . Ligands are molecules that bind to a central metal atom to form a coordination complex. In this case, the phosphine functional group in 2-(Diphenylphosphino)biphenyl binds to Pd, facilitating various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, Pd, by donating electron density to the metal center, forming a metal-ligand bond . This interaction activates the Pd center, enabling it to participate in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . The ligand’s role is crucial in these reactions, influencing the reactivity, selectivity, and overall success of the reaction .
Biochemical Pathways
These reactions are widely used in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Result of Action
The primary result of 2-(Diphenylphosphino)biphenyl’s action is the facilitation of various types of cross-coupling reactions when used as a ligand with Pd . These reactions are crucial for the formation of C-C and C-N bonds, which are fundamental in organic synthesis .
properties
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphino)biphenyl | |
CAS RN |
13885-09-1 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diphenylphosphino)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Diphenylphosphino)biphenyl (dppbp) interact with metal ions, and what are the resulting properties?
A1: 2-(Diphenylphosphino)biphenyl acts as a bidentate phosphine ligand, meaning it can donate two electron pairs to a metal ion, forming a stable ring structure. [, ] This interaction leads to the formation of coordination complexes with interesting photophysical and electrochemical properties. For instance, when dppbp coordinates with copper(I) halide, the resulting complexes exhibit green photoluminescence with microsecond lifetimes. [] This luminescence originates from a metal-to-ligand charge transfer (MLCT) transition. []
Q2: What is the structural characterization of 2-(Diphenylphosphino)biphenyl, and what spectroscopic data is available?
A2: While the provided abstracts do not delve into the specific spectroscopic data of dppbp itself, they highlight its use in characterizing the synthesized complexes. Techniques like X-ray crystallography are employed to determine the molecular structures of the resulting complexes, revealing the coordination geometry around the metal center and the spatial arrangement of dppbp. [, ] Additionally, spectroscopic methods like UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within the complexes, offering insights into their light absorption and emission properties. []
Q3: Can you explain the catalytic properties and applications of complexes containing 2-(Diphenylphosphino)biphenyl?
A3: While the provided research doesn't focus on the catalytic applications of dppbp-containing complexes, it's worth noting that phosphine ligands, in general, are widely used in transition metal catalysis. [] They can influence the reactivity and selectivity of metal catalysts by modulating the electronic and steric environment around the metal center. Further research exploring the catalytic potential of dppbp-containing complexes could be promising, particularly in areas like asymmetric catalysis, where chiral phosphine ligands are highly sought after.
Q4: What are the known applications of 2-(Diphenylphosphino)biphenyl in materials science?
A5: The research highlights the potential of dppbp-containing copper(I) halide complexes as emissive materials. [] Their microsecond lifetimes and green emission make them attractive candidates for applications in organic light-emitting diodes (OLEDs). [] Furthermore, the good thermal stability observed for these complexes is crucial for practical applications in electronic devices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






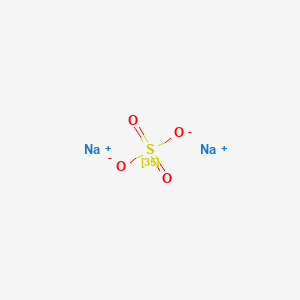

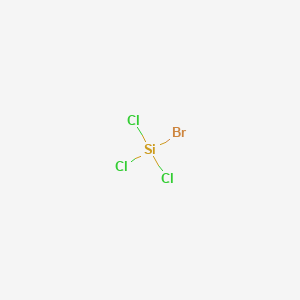
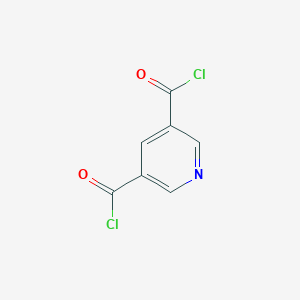
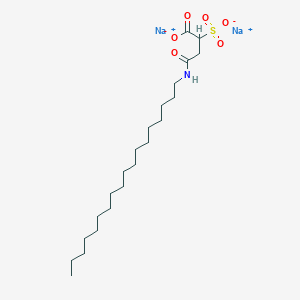
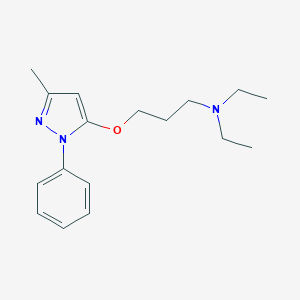
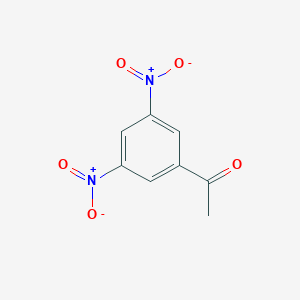

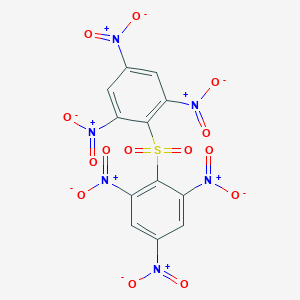

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)